molecular formula C5H12ClNO B13469643 (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride

(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride

Cat. No.: B13469643
M. Wt: 137.61 g/mol
InChI Key: LRTKZFQNFBMNSX-NUBCRITNSA-N
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Description

(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride is an organic compound with significant applications in various scientific fields. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it distinct from its mirror image. This compound is often used in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable amine with an alkene derivative in the presence of a hydrochloric acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

(2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-methylbutanoic acid
  • (2S)-2-amino-3-methylbutanamide
  • (2S)-2-amino-3-methylbut-3-en-1-ol

Uniqueness

What sets (2S)-2-amino-3-methylbut-3-en-1-ol hydrochloride apart from similar compounds is its specific structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and chiral specificity .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(2S)-2-amino-3-methylbut-3-en-1-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4(2)5(6)3-7;/h5,7H,1,3,6H2,2H3;1H/t5-;/m1./s1

InChI Key

LRTKZFQNFBMNSX-NUBCRITNSA-N

Isomeric SMILES

CC(=C)[C@@H](CO)N.Cl

Canonical SMILES

CC(=C)C(CO)N.Cl

Origin of Product

United States

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